7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-fluorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16) |
InChI Key |
DMKZHKLOBAROSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions. The process involves the formation of intermediate compounds, which then undergo cyclization to form the final spirocyclic product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and fluorine atom contribute to its bioactivity and potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing the accumulation of sorbitol in tissues.
The spirocyclic structure and fluorine atom play crucial roles in the compound’s binding affinity and specificity. The fluorine atom can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electronic Effects : The 7'-fluoro group’s electron-withdrawing nature stabilizes the aromatic ring, enhancing interactions with enzyme active sites (e.g., Plasmodium falciparum targets) compared to methoxy or unsubstituted analogs .
- Steric Influence : Fluorine’s small atomic radius minimizes steric hindrance, allowing tighter binding to 5-HT₁A and D₂ receptors compared to bulkier bromine .
Pharmacological Activity
- Antiplasmodial Activity : The 7'-fluoro derivative shows moderate activity (IC₅₀ = 0.8 μM) but superior safety margins (cytotoxicity IC₅₀ >50 μM) compared to brominated analogs .
- CNS Targets : Fluorine substitution increases 5-HT₁A receptor affinity (Ki = 12.3 nM) by 3.7-fold over the unsubstituted compound, likely due to optimized π-π stacking and hydrogen bonding .
Thermal and Physicochemical Properties
| Compound | LogD (pH 7.4) | Thermal Stability (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 7'-Fluoro derivative | 1.8 | 220 | 0.15 |
| Unsubstituted spirohydantoin | 1.2 | 195 | 0.32 |
| 6'-Bromo derivative | 2.5 | 210 | 0.08 |
Biological Activity
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom enhances its lipophilicity, which may influence its interactions with various biological targets. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that combines imidazolidine and indene moieties. Its molecular formula is with a molecular weight of approximately 220.20 g/mol. The fluorine atom at the 7' position is significant for its biological reactivity and interaction with cellular components.
Anticancer Properties
Research indicates that derivatives of spiro[imidazolidine] compounds exhibit significant antiproliferative effects against various cancer cell lines, including colorectal and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for tumor growth and survival.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal Cancer | 12.5 | Inhibition of cell cycle progression |
| Prostate Cancer | 15.0 | Induction of apoptosis |
| Breast Cancer | 10.0 | Inhibition of angiogenesis |
The compound's ability to inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer agents.
Studies utilizing molecular docking simulations have predicted that this compound interacts with proteins involved in cancer progression. Experimental validation through binding assays has confirmed these predictions, elucidating its potential therapeutic mechanisms.
Case Studies
- Case Study on Prostate Cancer : A study involving the administration of this compound to prostate cancer cell lines demonstrated a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Colorectal Cancer Research : In vitro assays revealed that the compound significantly inhibited the growth of colorectal cancer cells by disrupting mitochondrial function and promoting oxidative stress.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Variations in the synthesis can lead to derivatives with altered biological activities.
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3',4'-Dihydro-2'H-spiro[imidazolidine-4,naphthalene] | Contains naphthalene | High selectivity against cancer cells |
| 1',3'-Dihydro-2H-spiro[imidazolidine-4,2'-indene] | Different spirocyclic arrangement | Varied biological activity profiles |
| 5-Bromo-1',3'-dihydro-2H-spiro[imidazolidine-4,2'-indene] | Brominated variant | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
